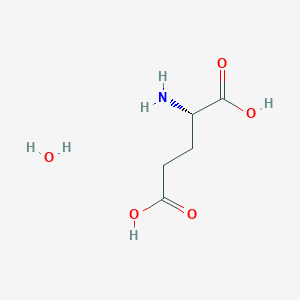

(2S)-2-aminopentanedioic acid;hydrate

Description

Properties

IUPAC Name |

(2S)-2-aminopentanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDAOHVKBFBBMZ-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609164 | |

| Record name | L-Glutamic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732303-81-0, 928055-16-7 | |

| Record name | L-Glutamic acid, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=732303-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Regulatory Mechanisms of L Glutamic Acid

De Novo Synthesis Pathways

The de novo synthesis of L-glutamic acid is primarily achieved through three main pathways that incorporate ammonia (B1221849) into a carbon skeleton. The operation of these pathways often depends on the organism and the cellular concentration of nitrogen.

Glutamate (B1630785) Dehydrogenase Pathway: Reductive Amination of α-Ketoglutarate

The glutamate dehydrogenase (GDH) pathway involves a single, reversible enzymatic reaction that catalyzes the direct amination of α-ketoglutarate. nih.govnih.gov This reaction is a key link between carbon and nitrogen metabolism. researchgate.net

Reaction: α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + H₂O + NAD(P)⁺ nih.govwikipedia.org

This reaction is catalyzed by glutamate dehydrogenase (GDH), an enzyme found in the mitochondria of eukaryotes and in prokaryotes. wikipedia.orgnih.gov The enzyme can utilize either NADH or NADPH as a cofactor for the reduction. youtube.com The direction of the reaction is influenced by the concentrations of substrates and products, as well as pH. nih.gov While the thermodynamic equilibrium often favors glutamate synthesis, under certain physiological conditions, such as in mammalian brain mitochondria, the pathway can operate in the reverse direction, producing α-ketoglutarate and ammonia. nih.govwikipedia.org This pathway is particularly significant under conditions of high ammonia concentration, as GDH generally has a low affinity (high Km) for ammonia. wikipedia.org

Glutamine Synthetase/Glutamate Synthase (GOGAT) Pathway

When ammonia levels are low, many organisms utilize the high-affinity GS-GOGAT pathway for nitrogen assimilation. bepls.comadpcollege.ac.in This two-step process is more energy-intensive but is highly efficient at scavenging limited ammonia. adpcollege.ac.innih.gov

The pathway consists of two sequential enzymatic reactions:

Glutamine Synthetase (GS): This enzyme first incorporates ammonium (B1175870) into L-glutamate to form L-glutamine, an ATP-dependent reaction. nih.govyoutube.com

Reaction: L-glutamate + NH₄⁺ + ATP → L-glutamine + ADP + Pi youtube.comoup.com

Glutamate Synthase (GOGAT): Also known as glutamine:2-oxoglutarate aminotransferase, this enzyme transfers the amide group from L-glutamine to α-ketoglutarate, yielding two molecules of L-glutamate. nih.govwikipedia.org

Reaction: L-glutamine + α-ketoglutarate + NAD(P)H/Fd_red → 2 x L-glutamate + NAD(P)⁺/Fd_ox nih.govnih.gov

One of the resulting L-glutamate molecules effectively represents the net product of assimilation, while the other is recycled as a substrate for glutamine synthetase to continue the cycle. nih.gov GOGAT enzymes can be dependent on different reductants, such as ferredoxin (Fd-GOGAT) in photosynthetic organisms or NADH/NADPH (NADH-GOGAT/NADPH-GOGAT) in various tissues and organisms. nih.govwikipedia.org

Transamination Reactions involving α-Ketoglutarate

Transamination is a widespread biochemical reaction that transfers an amino group from an amino acid to a keto acid, catalyzed by enzymes called aminotransferases (or transaminases). wikipedia.org In the context of L-glutamic acid synthesis, α-ketoglutarate serves as the primary acceptor of the amino group from various donor amino acids. wikipedia.orglibretexts.org

General Reaction: Amino Acid + α-ketoglutarate ⇌ α-keto acid + L-glutamate wikipedia.org

This process is crucial for the synthesis of non-essential amino acids and for linking the metabolism of different amino acids. nih.gov The reaction requires pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orglibretexts.org For example, the transamination of alanine (B10760859) or aspartate with α-ketoglutarate yields pyruvate (B1213749) or oxaloacetate, respectively, along with L-glutamate. nih.govyoutube.com This pathway allows for the redistribution of nitrogen among the amino acid pool.

Table 1: Comparison of L-Glutamic Acid Biosynthesis Pathways

| Feature | Glutamate Dehydrogenase (GDH) Pathway | Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) Pathway | Transamination |

| Key Enzymes | Glutamate Dehydrogenase (GDH) nih.gov | Glutamine Synthetase (GS), Glutamate Synthase (GOGAT) nih.gov | Aminotransferases (Transaminases) wikipedia.org |

| Primary Substrates | α-Ketoglutarate, NH₄⁺, NAD(P)H wikipedia.org | L-Glutamate, NH₄⁺, ATP, α-Ketoglutarate, Reductant (NAD(P)H or Fd) nih.gov | α-Ketoglutarate, a donor Amino Acid wikipedia.org |

| Net Products | L-Glutamate, NAD(P)⁺, H₂O wikipedia.org | L-Glutamate nih.gov | L-Glutamate, a new α-Keto Acid wikipedia.org |

| Ammonia Affinity | Low (High Km) wikipedia.org | High adpcollege.ac.in | Not applicable (uses amino group from another amino acid) |

| Energy Requirement | None (Reductant consumed) | 1 ATP per cycle youtube.com | None |

| Primary Function | Ammonia assimilation under high nitrogen conditions. bepls.com | Ammonia assimilation under low nitrogen conditions. nih.gov | Interconversion of amino acids. nih.gov |

Precursor Molecules and Metabolic Intermediates in L-Glutamic Acid Biosynthesis

The central precursor for L-glutamic acid synthesis is α-ketoglutarate (also known as 2-oxoglutarate). nih.govbiomolther.org This molecule is a key intermediate in the tricarboxylic acid (TCA) cycle , placing glutamate biosynthesis at the intersection of carbon and nitrogen metabolism. biomolther.orgresearchgate.net

The carbon backbone of α-ketoglutarate is derived from the metabolism of glucose or other carbon sources that feed into the TCA cycle. prepladder.comresearchgate.net In microorganisms like Corynebacterium glutamicum, L-glutamate is synthesized from glucose via glycolysis and the oxidative branch of the TCA cycle. researchgate.net The conversion of isocitrate to α-ketoglutarate within the TCA cycle, catalyzed by isocitrate dehydrogenase, directly supplies the necessary precursor. biomolther.org

Other key metabolic intermediates involved in the synthesis pathways include:

Ammonium (NH₄⁺): The primary nitrogen source for both the GDH and GS-GOGAT pathways. nih.gov

ATP: Required to energize the glutamine synthetase reaction in the GS-GOGAT pathway. youtube.com

NAD(P)H and Ferredoxin: Serve as reducing agents (electron donors) in the GDH and GOGAT reactions. wikipedia.orgnih.gov

L-Glutamine: Acts as an intermediate nitrogen carrier in the GS-GOGAT pathway, transferring the assimilated ammonia to α-ketoglutarate. nih.govyoutube.com

Other Amino Acids: Serve as nitrogen donors in transamination reactions, with common examples being alanine, aspartate, and leucine (B10760876). nih.govnih.gov

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The synthesis of L-glutamic acid is tightly regulated at the genetic and transcriptional level to meet the cell's metabolic needs and respond to nutrient availability. This regulation often targets the expression of the key biosynthetic enzymes.

Regulation of Glutamate Dehydrogenase Isoforms (e.g., GDH1, GDH3)

In the yeast Saccharomyces cerevisiae, there are multiple pathways for glutamate synthesis, including two NADP⁺-dependent glutamate dehydrogenase isoenzymes encoded by the GDH1 and GDH3 genes. nih.govyeastgenome.org These paralogous genes are regulated differently, allowing the cell to adapt to various growth conditions. yeastgenome.org

GDH1: This gene encodes the primary NADP-GDH enzyme responsible for glutamate biosynthesis during fermentative growth on glucose. nih.govyeastgenome.org Its expression is high when glucose is the carbon source and is regulated by nitrogen catabolite repression (NCR)-sensitive activators. nih.gov Under respiratory conditions (e.g., growth on ethanol), its expression is derepressed and mediated by transcriptional activators like Gcn4 and Hap4. nih.gov

GDH3: The expression of GDH3 is controlled by the carbon source, not primarily by nitrogen levels. nih.gov It is repressed by glucose and induced when cells grow on non-fermentable carbon sources like ethanol (B145695) or under carbon-limiting conditions. nih.govyeastgenome.org The Gdh3p isoform becomes the key enzyme for balancing the distribution of α-ketoglutarate between glutamate synthesis and energy metabolism during respiratory growth. yeastgenome.org

This differential regulation ensures that the cell can efficiently produce glutamate whether it is undergoing fermentation or respiration, highlighting a sophisticated system for managing central carbon and nitrogen metabolism. nih.govyeastgenome.org

Regulation of Glutamine Synthetase (GLN1) and Glutamate Synthase (GLT1, gltAB)

In many bacteria and lower eukaryotes, two primary pathways exist for the assimilation of ammonia into glutamate. The first is a direct reductive amination of α-ketoglutarate catalyzed by glutamate dehydrogenase (GDH). The second, and often more crucial pathway, especially under low ammonia conditions, is the two-step GS/GOGAT cycle. nih.govnih.gov This cycle involves Glutamine Synthetase (GS), encoded by genes such as glnA (GLN1 in yeast), and Glutamate Synthase (GOGAT), encoded by genes like gltAB or GLT1. nih.govslideshare.net

Glutamine Synthetase (GS): GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. nih.govwikipedia.org This reaction is a key entry point for nitrogen into cellular metabolism. nih.gov The regulation of GS is complex and occurs at multiple levels:

Gene Expression: Transcription of the glnA gene is tightly controlled. In E. coli, its expression is dependent on the phosphorylated form of the transcriptional enhancer NRI (NRI-P). wikipedia.org In Gram-positive bacteria like Bacillus subtilis and Streptococcus mutans, the global regulator GlnR represses the expression of the glnRA operon under conditions of nitrogen excess. nih.gov

Allosteric Feedback Inhibition: GS activity is regulated by cumulative feedback inhibition from a variety of end products of glutamine metabolism. These inhibitors include amino acids like alanine, glycine (B1666218), and serine, as well as nucleotides such as AMP, ADP, and GDP. wikipedia.org When these metabolites are abundant, they bind to the enzyme and reduce its activity, thus preventing the over-accumulation of glutamine. wikipedia.org

Glutamate Synthase (GOGAT): GOGAT catalyzes the transfer of the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. nih.govslideshare.net This reaction effectively replenishes the glutamate consumed by GS, completing the cycle. The regulation of GOGAT ensures that glutamate synthesis is coordinated with nitrogen availability and cellular demand. In Saccharomyces cerevisiae, the expression of the GLT1 gene is modulated by:

Glutamate-Mediated Repression: High levels of glutamate negatively affect GLT1 expression. nih.gov

Transcriptional Activation: The transcription factors Gln3p and Gcn4p positively regulate GLT1 expression, linking glutamate biosynthesis to broader nitrogen regulation and amino acid starvation responses. nih.gov In plants like Arabidopsis thaliana, the expression of GLN1;2 and NADH-dependent GLT1 is not directly induced by ammonium but is regulated by the downstream products of ammonium assimilation, such as glutamine or its metabolites. frontiersin.org

Global Regulatory Systems and Transcription Factors

In Escherichia coli, the expression of the gltBDF operon, which encodes glutamate synthase, is a prime example of complex regulatory integration, involving at least four different regulators. nih.gov

Lrp (Leucine-responsive regulatory protein) and IHF (Integration Host Factor): These proteins act as positive regulators. It is proposed that IHF bends the promoter DNA, allowing Lrp to make stabilizing contacts with RNA polymerase (RNAP), thereby activating transcription. nih.gov

cAMP-CRP (Catabolite activator protein): This complex, which signals carbon scarcity, acts as a repressor of gltBDF. nih.govresearchgate.net It binds to a site centered at -65.5 relative to the transcription start, likely interfering with transcription initiation. nih.gov

ArgR (Arginine repressor): In the presence of its corepressor arginine, ArgR binds upstream of the Lrp binding sites and negatively regulates transcription, possibly by interfering with the Lrp-RNAP interaction. nih.govresearchgate.net

In Gram-positive bacteria, different sets of regulators are prominent. In Bacillus subtilis, nitrogen assimilation is primarily controlled by GlnR and TnrA. nih.gov

GlnR: This is a global regulator that represses genes involved in nitrogen metabolism, including glnRA (glutamine synthetase) and the ammonium transporter gene nrgA, when nitrogen is abundant. nih.gov Its repressive activity has also been observed in Streptococcus mutans in response to acid stress, where it downregulates glutamine and glutamate metabolism. nih.gov

TnrA: This regulator becomes active under nitrogen-limiting conditions, controlling the expression of a different set of genes to scavenge for nitrogen. nih.gov

GltC and RocG: In Bacillus subtilis, GltC is a positive regulator of the gltAB operon (glutamate synthase). The deletion of rocG, which encodes glutamate dehydrogenase, has been shown to increase the intracellular glutamate pool, thereby enhancing the production of its polymer, γ-PGA. nih.gov

The table below summarizes the roles of these key regulatory factors.

| Regulator | Organism(s) | Role in Glutamate Metabolism | Mode of Action |

| cAMP-CRP | E. coli | Negative | Represses gltBDF (GOGAT) transcription under carbon limitation. nih.govresearchgate.net |

| Lrp | E. coli | Positive | Activates gltBDF (GOGAT) transcription. nih.gov |

| IHF | E. coli | Positive | Facilitates Lrp-mediated activation of gltBDF by bending DNA. nih.gov |

| ArgR | E. coli | Negative | Represses gltBDF (GOGAT) transcription in the presence of arginine. nih.govresearchgate.net |

| TnrA | B. subtilis | Indirect | Activates nitrogen scavenging genes under nitrogen limitation. nih.gov |

| GlnR | Bacillus, Streptococcus | Negative | Represses glnRA (GS) and other nitrogen assimilation genes under nitrogen excess. nih.gov |

| GltC | B. subtilis | Positive | Activates gltAB (GOGAT) transcription. |

| RocG | B. subtilis | Indirect | Deletion of the gene for glutamate dehydrogenase increases the glutamate pool. nih.gov |

Gene Clusters Involved in Poly-γ-Glutamic Acid Synthesis

Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer composed of D- and L-glutamic acid units linked via γ-glutamyl bonds. frontiersin.org Its synthesis is primarily studied in various Bacillus species and is encoded by a dedicated gene cluster.

pgsBCAE Operon: This operon contains the core genes required for γ-PGA synthesis and transport. nih.govfrontiersin.org The homologs in B. anthracis are known as capBCAE. nih.govnih.gov

PgsB and PgsC: These proteins form the catalytic core of the γ-PGA synthetase complex, responsible for the polymerization of glutamate monomers. nih.govresearchgate.net PgsB possesses the essential peptide synthase activity. researchgate.net

PgsA: This is a membrane protein believed to be involved in the transport of the growing polymer chain across the cell membrane. nih.gov

PgsE: The function of PgsE is less clear, but it may be involved in stabilizing the synthetase complex or aiding in transport, particularly in the presence of certain metal ions like Zn2+. nih.gov While it may be dispensable under some conditions, it is essential for synthesis in others. nih.gov

glnA (Glutamine Synthetase): While not part of the core synthesis machinery, glutamine synthetase plays a crucial role by providing the precursor L-glutamate for the pathway. Manipulating glnA expression can influence the intracellular pool of glutamate available for polymerization. nih.gov

Biotechnological and Microbial Perspectives on L-Glutamic Acid Production Research

The commercial production of L-glutamic acid shifted from chemical synthesis and protein hydrolysis to microbial fermentation following the discovery of Corynebacterium glutamicum (initially named Micrococcus glutamicus) in 1956. bepls.comresearchgate.net This Gram-positive soil bacterium remains the workhorse of the industry, capable of producing vast quantities of L-glutamic acid from simple carbon sources like glucose. nih.govresearchgate.net

A key breakthrough in inducing overproduction was the discovery that certain triggers could dramatically increase glutamate excretion. nih.gov These methods, which alter the cell's membrane permeability, include:

Biotin (B1667282) Limitation: C. glutamicum is a biotin auxotroph, and growing it in a medium with limited biotin restricts cell wall synthesis and leads to the massive efflux of intracellularly synthesized L-glutamic acid. bepls.comyoutube.com

Addition of Surfactants or Antibiotics: The addition of fatty acid esters (like Tween 40) or sub-lethal concentrations of β-lactam antibiotics (like penicillin) also alters the cell surface and induces glutamate secretion, even in biotin-rich media. nih.gov

Modern research focuses on metabolic engineering and systems biology to further enhance production strains. The goal is to rationally redesign cellular metabolism to maximize the carbon flux towards L-glutamic acid. Key strategies include:

Redirecting Carbon Flux: The central metabolic pathway involves glycolysis and the tricarboxylic acid (TCA) cycle, where α-ketoglutarate serves as the direct precursor to glutamate. researchgate.netyoutube.com Engineering efforts aim to channel more carbon into the TCA cycle.

CRISPR Interference (CRISPRi): This powerful gene-editing tool has been applied to C. glutamicum to repress the transcription of competing pathways. For instance, repressing the pck gene, which encodes phosphoenolpyruvate (B93156) carboxykinase and directs flux away from the TCA cycle, significantly increased L-glutamate production. acs.org Similarly, repressing the pyk gene (pyruvate kinase) also led to a more than 3-fold increase in glutamate titers in one study. acs.org

Enhancing Precursor Supply: Overexpression of enzymes in the synthetic pathway, such as glutamate dehydrogenase, and eliminating bottlenecks in the TCA cycle are common approaches. nih.gov

The table below presents selected research findings on engineered microbial strains for producing L-glutamic acid and its polymer, γ-PGA.

| Organism | Engineering Strategy | Product | Reported Yield |

| Corynebacterium glutamicum | CRISPRi-mediated repression of pck gene | L-Glutamic Acid | ~1.5-fold increase over control acs.org |

| Corynebacterium glutamicum | CRISPRi-mediated repression of pyk gene (NT strand) | L-Glutamic Acid | ~3.2-fold increase over control acs.org |

| Corynebacterium alkanolyticum | Glycerol auxotroph mutant (GL-21) from n-paraffins | L-Glutamic Acid | ~40 mg/mL oup.comjst.go.jp |

| Bacillus amyloliquefaciens | Deletion of genes (rocR, rocG, gudB, odhA) to increase glutamate pool | Poly-γ-Glutamic Acid | 5.68 g/L nih.gov |

| Corynebacterium glutamicum | Heterologous expression of pgsBCA from B. licheniformis | Poly-γ-Glutamic Acid | 0.69 g/L researchgate.net |

Metabolic Transformations and Interconnections of L Glutamic Acid

Role as a Central Hub in Nitrogen Metabolism

L-glutamic acid holds a pivotal position in the management of nitrogen within the body, acting as a central collection and distribution point for amino groups. nih.gov This role is crucial for maintaining nitrogen homeostasis, a process that involves assimilating nitrogen into biomolecules and safely excreting any excess. wikipedia.org

The primary reactions that establish glutamate (B1630785) as a nitrogen hub are transamination and deamination. Transamination reactions, catalyzed by enzymes called aminotransferases, involve the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org A common acceptor is α-ketoglutarate, an intermediate of the citric acid cycle, which upon accepting an amino group, is converted into L-glutamic acid. wikipedia.org This effectively channels nitrogen from various amino acids into a single, readily metabolized molecule. youtube.com

Conversely, L-glutamic acid can be deaminated by the enzyme glutamate dehydrogenase (GDH), an oxidative reaction that releases the amino group as ammonia (B1221849) (in the form of ammonium (B1175870) ion) and regenerates α-ketoglutarate. wikipedia.orgmdpi.com This liberated ammonia can then be incorporated into the urea (B33335) cycle for excretion, a critical pathway for detoxifying ammonia in the liver. wikipedia.org The direction of the GDH reaction is reversible and depends on the metabolic needs of the cell, allowing it to either assimilate ammonia into glutamate or release it for disposal. mdpi.comnih.gov This bi-directional capability solidifies L-glutamic acid's role as the primary interface between amino acid metabolism and the urea cycle.

Conversion to Other Amino Acids and Related Metabolites

Beyond its central role in nitrogen flow, L-glutamic acid serves as the direct carbon and nitrogen precursor for a diverse array of other important metabolites. nih.govnih.gov

L-glutamine is synthesized from L-glutamic acid in an ATP-dependent reaction catalyzed by the enzyme glutamine synthetase (GS). wikipedia.orgasm.orgchemicalbook.com This enzyme facilitates the incorporation of a free ammonium ion into the gamma-carboxyl group of glutamate, forming an amide. wikipedia.orgsmpdb.ca The reaction is a major pathway for ammonia detoxification, particularly in the brain, and for producing L-glutamine, which is the most abundant amino acid in the human body. wikipedia.orgchemicalbook.comresearchgate.net L-glutamine acts as a crucial nitrogen donor in the biosynthesis of many compounds, including other amino acids, nucleotides, and glucosamine, and serves as a key transporter of non-toxic nitrogen between tissues. nih.govwikipedia.orgnih.gov

Table 1: L-Glutamine Synthesis

| Substrates | Enzyme | Product |

|---|

The biosynthesis of the amino acid L-proline begins with L-glutamic acid. nih.govnih.gov The pathway involves a series of reduction and cyclization steps. Initially, the gamma-carboxyl group of glutamate is phosphorylated and then reduced to form glutamate-γ-semialdehyde. youtube.com This intermediate undergoes spontaneous, non-enzymatic cyclization to form Δ1-pyrroline-5-carboxylate (P5C). youtube.com In the final step, P5C is reduced by the enzyme pyrroline-5-carboxylate reductase, using NADPH as a reductant, to yield L-proline. youtube.com In plants and bacteria, the initial steps are often catalyzed by a bifunctional enzyme known as P5C synthase. nih.gov

Table 2: L-Proline Synthesis from L-Glutamic Acid

| Intermediate | Enzyme(s) | Key Transformation |

|---|---|---|

| L-Glutamic acid | Glutamate kinase, Glutamate-γ-semialdehyde dehydrogenase (or P5C Synthase) | Phosphorylation and reduction |

| Glutamate-γ-semialdehyde | (Spontaneous) | Cyclization |

| Δ1-Pyrroline-5-carboxylate (P5C) | Pyrroline-5-carboxylate reductase | Reduction |

L-glutamic acid is the ultimate precursor for the carbon skeleton of L-arginine and its precursors, ornithine and citrulline, in many organisms. nih.govyoutube.com The synthesis of ornithine from glutamate involves several steps, starting with the acetylation of the amino group of glutamate to form N-acetylglutamate. youtube.com This is followed by phosphorylation, reduction, and a transamination reaction to yield N-acetylornithine, which is then deacetylated to produce ornithine. youtube.comaiche.org

Ornithine is a key intermediate in the urea cycle. Within the mitochondria, ornithine combines with carbamoyl (B1232498) phosphate (B84403) (whose synthesis is allosterically activated by N-acetyl-L-glutamate, also derived from glutamate) to form citrulline. Citrulline is then transported to the cytosol, where it undergoes further reactions involving aspartate to eventually produce L-arginine. youtube.comnationalacademies.org

L-glutamic acid is the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgwikipedia.org This conversion is a single-step decarboxylation reaction, where the carboxyl group at the alpha-carbon of glutamate is removed. researchgate.netnih.gov The reaction is catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal (B1214274) phosphate (the active form of vitamin B6) as a cofactor. wikipedia.orgwikipedia.org The synthesis of GABA from glutamate represents a critical metabolic switch, converting the principal excitatory neurotransmitter into the principal inhibitory one. wikipedia.org

Table 3: GABA Synthesis

| Substrate | Enzyme | Product |

|---|

L-glutamic acid is a building block for other vital molecules that are not amino acids or direct neurotransmitters.

Glutathione (B108866): Glutathione (GSH) is a crucial antioxidant tripeptide composed of glutamate, cysteine, and glycine (B1666218). wikipedia.orgmdpi.com Its synthesis is a two-step, ATP-dependent process. The first, rate-limiting step is the formation of a gamma-peptide bond between the gamma-carboxyl group of L-glutamic acid and the amino group of L-cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL) to produce γ-glutamylcysteine. wikipedia.orgresearchgate.netnih.gov In the second step, glutathione synthetase adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione. wikipedia.orgnih.govsfrbm.org

N-acetyl-L-glutamate: N-acetyl-L-glutamate (NAG) is synthesized from L-glutamic acid and acetyl-CoA. ottokemi.comwikipedia.org This reaction is catalyzed by the enzyme N-acetylglutamate synthase (NAGS). ottokemi.comwikipedia.org The primary and vital role of NAG is as an allosteric activator of carbamoyl phosphate synthetase I (CPS I), the first and rate-limiting enzyme of the urea cycle in vertebrates. wikipedia.org The presence of NAG is essential for CPS I activity, thereby directly linking the concentration of glutamate-related metabolites to the capacity for ammonia detoxification.

Interplay with the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism

L-Glutamic acid, in its anionic form glutamate, occupies a central position in cellular metabolism, acting as a critical link between amino acid metabolism and energy production through the Tricarboxylic Acid (TCA) cycle. nih.govwikipedia.org Its primary role in this context is to serve as a direct precursor for the TCA cycle intermediate α-ketoglutarate (alpha-ketoglutarate), thereby fueling the cycle for ATP synthesis and providing carbon skeletons for various biosynthetic pathways. nih.govresearchgate.netmdpi.com This conversion is primarily catalyzed by two distinct enzymatic pathways: oxidative deamination and transamination.

The oxidative deamination of glutamate is a reversible reaction catalyzed by the mitochondrial enzyme glutamate dehydrogenase (GDH). nih.govresearchgate.net This reaction converts glutamate to α-ketoglutarate, releasing ammonia and reducing NAD(P)⁺ to NAD(P)H. nih.govresearchgate.netresearchgate.net The α-ketoglutarate produced can then directly enter the TCA cycle to be metabolized for energy production. researchgate.netnih.gov The GDH pathway is crucial for processes such as ammonia metabolism, redox homeostasis, and providing intermediates for biosynthesis. nih.gov In mammalian tissues, the activity of GDH is regulated by the energy state of the cell; for instance, GTP, a product of the TCA cycle, inhibits the human GDH1 isoenzyme, thus preventing glutamate from fueling the cycle when energy levels are high. nih.govresearchgate.net

Alternatively, glutamate can be converted to α-ketoglutarate through transamination reactions catalyzed by aminotransferases, such as aspartate aminotransferase (AAT) and alanine (B10760859) aminotransferase (ALT). nih.govnih.gov In these reactions, the amino group from glutamate is transferred to an α-keto acid, forming a new amino acid and α-ketoglutarate. wikipedia.orgchim.lu For example, the transamination of glutamate with oxaloacetate yields α-ketoglutarate and aspartate. wikipedia.org Unlike the GDH pathway, transamination does not result in the net production of ammonia. These reactions are vital for synthesizing non-essential amino acids and connecting the metabolism of different amino acids to the central carbon metabolism of the TCA cycle. wikipedia.org

The contribution of glutamate to the TCA cycle is an example of anaplerosis, which involves reactions that replenish cycle intermediates consumed in biosynthetic processes. nih.gov By providing a steady influx of α-ketoglutarate, glutamate metabolism ensures the continued operation of the TCA cycle, which is essential for both energy generation and the production of precursors for lipids and other macromolecules. nih.govnih.gov Studies in cultured neurons have demonstrated that the ability to transaminate glutamate to TCA cycle intermediates is directly correlated with neuronal survival, highlighting the critical importance of this metabolic link, especially when glucose alone is insufficient to meet metabolic demands. nih.gov

Research in guinea-pig kidney-cortex tubules has shown how the fate of glutamate's carbon skeleton depends on its concentration. At lower concentrations, it is primarily oxidized completely or used for glutamine synthesis, whereas at higher concentrations, it also contributes to the formation of glucose, lactate, and alanine. nih.gov

Table 1: Products of L-Glutamic Acid Metabolism in Kidney-Cortex Tubules at Different Concentrations

| Metabolite | Metabolism at 1 mM L-Glutamate nih.gov | Metabolism at 5 mM L-Glutamate nih.gov |

|---|---|---|

| Complete Oxidation (to CO2) | Primary Fate | Occurs |

| Glutamine | Primary Fate | Occurs |

| Glucose | Not a major product | Additional Product |

| Lactate | Not a major product | Additional Product |

| Alanine | Not a major product | Additional Product |

Metabolic Flux Analysis in L-Glutamic Acid Pathways

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular biochemical reactions, providing a detailed snapshot of cellular metabolism in action. nih.govnih.gov This technique is particularly valuable for understanding the complex and interconnected pathways of L-glutamic acid. The most common approach, 13C-MFA, involves introducing a substrate labeled with a stable isotope, such as [¹³C]glucose or [¹³C]glutamine, into a biological system. nih.govwikipedia.org As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intermediates and products. By measuring the distribution of these isotopic labels (mass isotopomers) in metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the fluxes through specific metabolic pathways. nih.govnih.gov

MFA has been instrumental in elucidating the dynamics of glutamate metabolism in various contexts. In the brain, for example, MFA has been used to quantify the rate of the glutamate-glutamine cycle between neurons and astrocytes. nih.gov These studies have revealed that the flux of this cycle is substantial and directly proportional to the rate of cerebral oxidative glucose metabolism. nih.gov Research using ¹³C NMR spectroscopy in rats has quantified the glutamate/glutamine cycling flux (Vcyc) as being a significant fraction of the neuronal tricarboxylic acid (TCA) cycle flux (VTCAn). pnas.org

Table 2: Research Findings on Glutamate Metabolic Fluxes

| Biological System | Key Finding | Flux Measurement | Source |

|---|---|---|---|

| Rat Cortex (anesthetized) | Glutamate/glutamine cycling flux is a substantial part of neuronal energy metabolism. | Vcyc ≈ 30% to 42% of VTCAn | pnas.org |

| Awake Rat and Human Cortex | Glutamate/glutamine cycling flux is elevated in the resting awake state compared to anesthesia. | Vcyc ≈ 38% to 50% of VTCAn | pnas.org |

| Corynebacterium glutamicum (Glutamate Production Phase) | Metabolic flux is redirected from the TCA cycle towards glutamate synthesis for overproduction. | Flux to glutamate increased from 20 to 68 (relative units). | researchgate.net |

| Cancer Cells (impaired pyruvate (B1213749) transport) | Inhibition of mitochondrial pyruvate import activates glutamate dehydrogenase (GDH) and reroutes glutamine metabolism to fuel the TCA cycle. | Qualitative shift in pathway reliance. | nih.gov |

MFA has also been critical in metabolic engineering, for instance, in optimizing the production of glutamate by microorganisms like Corynebacterium glutamicum. Studies have tracked how metabolic fluxes through the central carbon metabolism are rerouted to enhance the synthesis and excretion of glutamate when production is triggered. researchgate.net Furthermore, MFA has provided crucial insights into the metabolic reprogramming of cancer cells. Many cancer cells exhibit "glutamine addiction," where they heavily rely on glutamine and glutamate to fuel the TCA cycle and for biosynthesis. frontiersin.orgnih.gov MFA studies using labeled glutamine have quantified the contribution of glutamine carbons to the TCA cycle and lipid synthesis, revealing how cancer cells adapt their metabolic networks under different conditions, such as hypoxia or nutrient deprivation. nih.govnih.gov By tracing the fate of labeled glutamine, researchers have shown that under conditions of impaired mitochondrial pyruvate transport, cells can reroute glutamine metabolism to generate both oxaloacetate and acetyl-CoA, thereby maintaining TCA cycle function and ensuring cell survival. nih.gov These findings highlight the flexibility of glutamate metabolism and the power of MFA to uncover and quantify the activity of these vital pathways. nih.gov

Cellular Transport Mechanisms of L Glutamic Acid

Identification and Characterization of L-Glutamate Transporters

The transport of L-glutamic acid into and out of cells is facilitated by several families of transporter proteins, each with distinct characteristics and physiological roles.

The primary mediators of high-affinity L-glutamate uptake from the extracellular space are the Excitatory Amino Acid Transporters (EAATs), which belong to the Solute Carrier 1 (SLC1) family. nih.gov These transporters play a crucial role in terminating glutamatergic neurotransmission and maintaining low extracellular glutamate (B1630785) concentrations to prevent excitotoxicity. nih.govkurkinengroup.com To date, five distinct subtypes of human EAATs have been identified: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. nih.govresearchgate.netnih.gov

These transporters are secondary active transporters that move glutamate into the cell against its concentration gradient. nih.govnih.govresearchgate.net The energy for this transport is derived from the co-transport of sodium ions down their electrochemical gradient. nih.govresearchgate.net While they all transport L-glutamate, the EAAT subtypes exhibit different expression patterns and properties. nih.gov For instance, EAAT1 and EAAT2 are predominantly found in glial cells, with EAAT2 being responsible for the majority of glutamate uptake in the forebrain. mdpi.com EAAT3 is primarily expressed in neurons. nih.govresearchgate.net EAAT4 is mainly located in Purkinje cells in the cerebellum, and EAAT5 is selectively expressed in the retina. nih.govnih.gov

Table 1: Subfamilies of Excitatory Amino Acid Transporters (EAATs)

| Transporter Subtype | Human Homologue | Primary Location | Key Function |

|---|---|---|---|

| GLAST | EAAT1 | Glial Cells | Glutamate Uptake |

| GLT-1 | EAAT2 | Glial Cells | Major Glutamate Uptake in Forebrain mdpi.com |

| EAAC1 | EAAT3 | Neurons | Glutamate Uptake |

| EAAT4 | EAAT4 | Cerebellar Purkinje Cells | Glutamate Uptake |

| EAAT5 | EAAT5 | Retina | Glutamate Uptake |

The Solute Carrier (SLC) superfamily of membrane transport proteins is a large and diverse group that includes the EAATs as part of the SLC1 family. nih.gov The SLC1 family is notable for its high-affinity glutamate and neutral amino acid transporters. researchgate.net

ASCT2 (Alanine, Serine, Cysteine Transporter 2) , a member of the SLC1 family (SLC1A5), is a sodium-dependent transporter for neutral amino acids. frontiersin.orgfrontiersin.orgnih.gov While its primary substrates are glutamine, alanine (B10760859), and serine, it can also transport glutamate, particularly at an acidic pH. frontiersin.orgnih.gov ASCT2 is often overexpressed in cancer cells and is crucial for supplying glutamine for their rapid proliferation. nih.govfrontiersin.org

LAT1 (L-type Amino Acid Transporter 1) , a member of the SLC7 family (SLC7A5), is a sodium-independent transporter. frontiersin.orgsolvobiotech.com It functions as an obligatory antiporter, exchanging large neutral amino acids like leucine (B10760876) and histidine for intracellular amino acids, including glutamine. nih.govnih.gov This transporter is vital for the uptake of essential amino acids and is also implicated in cancer progression. frontiersin.orgnih.gov Although it does not directly transport glutamate with high affinity, its role in glutamine efflux is critical for the glutamate-glutamine cycle in the brain. solvobiotech.com

SN1 (System N Transporter 1) , also known as SNAT3 (SLC38A3), is a key transporter of glutamine, particularly in the brain and liver. nih.govaups.org.auphysiology.org It functions as an antiporter, exchanging one proton and one sodium ion for one glutamine molecule. physiology.orgnih.gov This transporter is crucial for the release of glutamine from astrocytes, which is then taken up by neurons to be converted back into glutamate, completing the glutamate-glutamine cycle. nih.govaups.org.auyoutube.com

Table 2: Key Characteristics of Specific L-Glutamic Acid-Related Transporters

| Transporter | SLC Family | Transport Mechanism | Primary Substrates | Key Role |

|---|---|---|---|---|

| ASCT2 | SLC1 | Sodium-dependent exchange | Glutamine, Alanine, Serine, Glutamate (at acidic pH) frontiersin.orgnih.gov | Amino acid homeostasis, glutamine supply in cancer nih.govfrontiersin.org |

| LAT1 | SLC7 | Sodium-independent antiport | Large neutral amino acids (e.g., Leucine, Histidine) frontiersin.orgnih.gov | Essential amino acid uptake, glutamine efflux solvobiotech.comnih.gov |

| SN1 | SLC38 | Sodium/proton-coupled antiport | Glutamine, Histidine, Asparagine nih.govphysiology.org | Glutamine release from astrocytes, glutamate-glutamine cycle aups.org.auyoutube.com |

Mechanistic Insights into L-Glutamic Acid Translocation Across Membranes

The translocation of L-glutamic acid across cellular membranes is an active process, relying on the electrochemical gradients of various ions. The two primary mechanisms are sodium-dependent cotransport and proton-dependent cotransport.

The high-affinity uptake of L-glutamic acid by EAATs is a classic example of secondary active transport driven by the sodium gradient. nih.govresearchgate.net This process is electrogenic, meaning it results in a net movement of positive charge into the cell. nih.gov Detailed studies have revealed that for each molecule of L-glutamate transported into the cell, three sodium ions (Na+) and one proton (H+) are co-transported, while one potassium ion (K+) is counter-transported out of the cell. nih.govmdpi.com This robust ion coupling allows the transporters to concentrate glutamate inside the cell to a level that can be over a million times higher than the extracellular concentration. mdpi.com This mechanism is fundamental for the rapid clearance of glutamate from the synaptic cleft, which is essential for terminating the synaptic signal and preventing neuronal damage from overstimulation. nih.govkurkinengroup.com

In addition to sodium, protons also play a crucial role in the transport of L-glutamic acid and its related compounds. The System N transporter, SN1, for instance, operates as an antiporter that couples the movement of glutamine to the co-transport of a sodium ion and the counter-transport of a proton. aups.org.aunih.gov The direction of transport through SN1 is sensitive to the pH gradient across the membrane. nih.gov This proton-coupled mechanism is particularly important for the release of glutamine from astrocytes in the brain, a key step in the glutamate-glutamine cycle that replenishes the neurotransmitter pool of glutamate in neurons. aups.org.au Furthermore, the transport of L-glutamic acid itself can be influenced by proton gradients in specific contexts, such as the proton-coupled transport observed in some plant and bacterial systems. oup.com

Facilitated Diffusion

Facilitated diffusion is a mode of passive transport where molecules move across the cell membrane down their concentration gradient, aided by transmembrane proteins such as carrier proteins or channel proteins. libretexts.org This process does not require metabolic energy. numberanalytics.com While some amino acids can be transported via facilitated diffusion through uniporter proteins, this is not a primary mechanism for L-glutamic acid transport across the plasma membrane in the central nervous system. stonybrook.eduresearchgate.net

The physiological function of L-glutamic acid as a neurotransmitter necessitates the maintenance of a very steep concentration gradient, with intracellular concentrations being significantly higher (in the millimolar range) than extracellular concentrations (in the low micromolar or even nanomolar range at rest). nih.gov Facilitated diffusion would only allow glutamate to move down its concentration gradient until equilibrium is reached, which would lead to an increase in extracellular glutamate, triggering excitotoxicity. nih.gov Therefore, the transport of L-glutamic acid is dominated by secondary active transport mechanisms that can pump the amino acid into cells against this gradient. nih.gov

Coupled Ion Gradients and the "Elevator Mechanism"

The transport of L-glutamic acid against its steep concentration gradient is powered by secondary active transport, utilizing the electrochemical gradients of various ions. nih.gov The primary transporters responsible for this are the Excitatory Amino Acid Transporters (EAATs), which belong to the Solute Carrier 1 (SLC1) family. nih.gov These transporters operate through a sophisticated "elevator mechanism." nih.gov

In this mechanism, the transporter has a mobile transport domain that binds to L-glutamic acid and co-transported ions on the extracellular side. This domain then undergoes a large conformational change, moving across the membrane like an elevator to release the substrate and ions into the cytoplasm. nih.gov The transport cycle for most EAATs is electrogenic and involves the co-transport of three sodium ions (Na+) and one proton (H+) along with one molecule of L-glutamic acid into the cell. This inward movement is coupled with the counter-transport of one potassium ion (K+) out of the cell. nih.govnih.gov This intricate coupling allows the transporters to concentrate glutamate inside the cell by several orders of magnitude. nih.gov

| Ion/Molecule | Direction of Transport | Number of Ions/Molecules per Cycle | Reference |

|---|---|---|---|

| L-Glutamic Acid | Influx (into cell) | 1 | nih.gov |

| Sodium (Na+) | Influx (into cell) | 3 | nih.gov |

| Proton (H+) | Influx (into cell) | 1 | nih.gov |

| Potassium (K+) | Efflux (out of cell) | 1 | nih.gov |

Chloride Conductance Associated with Glutamate Transporters

In addition to their primary role as transporters, EAATs also function as ion channels. The binding of L-glutamic acid and sodium ions to the transporter activates a thermodynamically uncoupled chloride (Cl⁻) conductance. nih.gov This means the movement of chloride ions is not directly linked to the glutamate transport cycle and does not provide energy for it; instead, chloride flows through a channel-like pore in the transporter down its own electrochemical gradient. nih.gov

Recent cryo-electron microscopy studies have revealed that this chloride permeation pathway is an aqueous cavity that forms at the interface between the transporter's domains during the transport cycle. nih.gov This channel is gated by hydrophobic residues. nih.gov The magnitude of this chloride conductance varies significantly among the different EAAT subtypes. nih.gov While the precise physiological roles are still being fully elucidated, it is proposed that this chloride flux may help to balance the charge moved during the electrogenic transport of glutamate, thereby maintaining ionic homeostasis. nih.gov In some specific neurons, such as in the retina, this chloride conductance plays a direct role in synaptic signaling by contributing to a negative feedback loop that reduces further glutamate release. nih.gov

| Property | Coupled Transport Current | Uncoupled Chloride Current | Reference |

|---|---|---|---|

| Driving Force | Ion gradients (Na+, K+, H+) and membrane potential | Chloride electrochemical gradient | nih.gov |

| Coupling | Stoichiometrically coupled to glutamate transport | Thermodynamically uncoupled from glutamate transport | nih.gov |

| Activation | Binding of glutamate and Na+ | Binding of glutamate and Na+ | nih.gov |

| Proposed Function | Drives concentrative glutamate uptake | Charge balance, ionic homeostasis, neuronal inhibition | nih.gov |

Regulation of L-Glutamic Acid Transport at the Cellular Level

The activity of L-glutamic acid transporters is subject to tight regulation at the cellular level to adapt to changing physiological needs. This regulation can occur over different timescales and through various mechanisms, including changes in transporter expression and modulation of existing transporter activity.

Research has shown that the availability of amino acids can regulate transporter function. In certain cell lines, depriving the cells of amino acids leads to an upregulation of L-glutamic acid transport activity. stonybrook.edu This increase is often due to a higher maximal transport velocity (Vmax) and can be associated with an enhanced expression of the transporter protein at the cell surface rather than an immediate increase in total protein expression. stonybrook.edu

Furthermore, transporter activity is modulated by post-translational modifications, such as phosphorylation by protein kinase C (PKC). Activation of PKC has been shown to have different effects depending on the transporter subtype and cell type. For instance, in some systems, PKC activation increases the Vmax of transport by promoting the trafficking of transporters from intracellular stores to the plasma membrane. nih.gov In other cases, PKC activation can decrease transport activity. nih.gov

| Regulatory Factor | Mechanism | Effect on Transport | Reference |

|---|---|---|---|

| Amino Acid Deprivation | Increased Vmax, enhanced cell surface expression | Upregulation of transport activity | stonybrook.edu |

| Protein Kinase C (PKC) Activation | Modulation of transporter trafficking to/from the plasma membrane | Variable (increase or decrease) depending on transporter and cell type | nih.gov |

| Cell Density | Changes in Vmax | Variable depending on transporter system | stonybrook.edu |

Structural Biology and Biophysical Studies of L Glutamic Acid and Associated Proteins

Crystallographic Analysis of L-Glutamic Acid in Hydrated States

The solid-state structure of L-glutamic acid is characterized by the existence of two distinct polymorphic forms, α and β, which are monotropically related. acs.org Both polymorphs crystallize in the orthorhombic P2₁2₁2₁ space group and consist of zwitterionic molecules. acs.org The stable β conformer has a more planar carbon backbone compared to the metastable α form. acs.org

X-ray diffraction (XRD) studies have identified the characteristic peaks for both polymorphs. For the α-form, a high-intensity reflection peak for the (111) plane is observed at a 2θ angle of 18.3°. researchgate.net The β-polymorph shows key diffraction peaks at 2θ angles of 10.3°, 20.4°, 21.5°, and 25.7°, which correspond to the (002), (110), (111), and (020) crystal planes, respectively. researchgate.net

Neutron diffraction techniques have been invaluable for precisely locating hydrogen atoms and detailing the hydrogen-bonding networks within hydrated crystals, an area where X-ray diffraction is less effective. ias.ac.inmdpi.com Studies combining neutron diffraction with isotopic substitution and computer modeling have provided detailed insights into the hydration of L-glutamic acid in solution. ox.ac.uknih.gov These investigations reveal that the hydration shell and the perturbation of the local water structure are not dependent on the chirality of the amino acid, as simulations for both L- and D-forms yield identical results regarding water interactions. acs.org

Table 1: Crystallographic Data for L-Glutamic Acid Polymorphs

| Polymorph | Crystal System | Space Group | Key XRD Peaks (2θ) | Conformation |

|---|---|---|---|---|

| α-L-Glutamic Acid | Orthorhombic | P2₁2₁2₁ | 18.3° (111 plane) | Metastable, less planar backbone |

| β-L-Glutamic Acid | Orthorhombic | P2₁2₁2₁ | 10.3° (002), 20.4° (110) | Stable, more planar backbone |

Structural Characterization of L-Glutamate Transporters

L-glutamate transporters are integral membrane proteins essential for regulating glutamate (B1630785) concentrations. Their structure has been extensively studied, primarily using the archaeal homologue GltPh from Pyrococcus horikoshii as a model system due to its 37% amino acid identity with human excitatory amino acid transporters (hEAATs). bahargroup.org

Membrane Topology and Alpha-Helical Arrangements

L-glutamate transporters possess a unique and complex membrane topology. Early models based on hydropathy analysis, and later confirmed by experimental studies, suggested a structure distinct from other secondary transporters. nih.gov The currently accepted model for the GltPh homologue features a homotrimeric structure, where each protomer functions as an independent transport unit. bahargroup.orgembopress.orgnih.gov

Loop-Pore Structures and Aqueous Cavity Formation

A defining feature of the glutamate transporter family is its channel-like architecture, which includes two pore-loop structures. nih.govnih.gov The crystal structure of GltPh reveals a striking bowl-shaped trimer with a large, solvent-filled extracellular basin that extends approximately halfway across the membrane bilayer. bahargroup.org At the base of this basin, each protomer houses an independent substrate-binding site. bahargroup.org

More recent cryo-electron microscopy studies have identified an aqueous cavity that forms at the interface between the transport and scaffold domains during the transport cycle. nih.gov This cavity functions as a chloride permeation pathway, a role consistent with the known dual function of these proteins as both transporters and chloride channels. nih.gov The access to this aqueous pathway is controlled by two hydrophobic gates. nih.gov The two re-entrant loops, HP1 and HP2, are crucial components of this architecture, situated at the bottom of the basin and directly involved in cradling the substrate and gating access to the binding site from the extracellular and intracellular sides. bahargroup.org

Substrate-Binding Sites and Conformational Changes

The transport of L-glutamate is a dynamic process involving substantial conformational changes, often described by an "elevator mechanism." The transport domain, which includes HP1, HP2, TM7, and TM8, acts as the mobile element, carrying the substrate and co-transported ions across the membrane. researchgate.netnih.gov

The substrate-binding site is located within this transport domain. embopress.org The process begins with the transporter in an outward-facing state (OFS). The helical hairpin HP2 functions as an extracellular gate; its movement exposes conserved polar residues that attract and bind the substrate. researchgate.netpitt.edu Key residues and motifs, such as the NMDGT motif on TM7 and specific aspartate residues on TM8, are critical for substrate recognition and binding. pitt.edu

Upon binding of the substrate and co-transported sodium ions, the transporter undergoes a major conformational change, transitioning to an inward-facing state (IFS) to release its cargo into the cytoplasm. embopress.orgelifesciences.org Studies have revealed that substrate binding is heterogeneous, with the transporter existing in at least two distinct outward-facing substates that have different affinities for the substrate and are in slow equilibrium. nih.govnih.govbiorxiv.org This transition from the outward- to the inward-facing state is considered the rate-limiting step in the transport cycle. embopress.org

| Binding Site | Located in the transport domain, cradled by HP1 and HP2 | Recognizes and binds L-glutamate and co-transported ions. bahargroup.org |

Interactions with Lipids and Hydrophobic/Hydrophilic Regions

The lipid environment of the cell membrane is not merely a passive scaffold but plays an active role in modulating the function of L-glutamate transporters. nih.gov The transport rate of GltPh has been shown to be sensitive to the lipid composition of the membrane in which it is reconstituted. nih.gov

Hydration Effects on L-Glutamic Acid and Polypeptide Structure

Water is a critical component influencing the structure and function of both L-glutamic acid and the polypeptides that contain it. The presence of L-glutamic acid in an aqueous solution significantly disrupts the local water structure. ox.ac.ukdocumentsdelivered.com Neutron diffraction studies have shown that the addition of L-glutamic acid to water reduces the number of hydrogen bonds between water molecules from approximately 1.8 to 1.4 per water molecule, indicating a substantial disturbance of the native tetrahedral hydrogen-bonding network of water. nih.govacs.org

At the molecular level, the functional groups of L-glutamic acid form specific hydration shells. Each oxygen atom of the carboxylate groups forms, on average, three hydrogen bonds with surrounding water molecules. ox.ac.uknih.govacs.org The amine hydrogens each form a single hydrogen bond with the solvent. nih.govacs.org Comparative studies indicate that the hydration state depends on the ionization state of the amino acid, with the cationic form being more hydrated by one to three water molecules compared to the zwitterionic form. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (2S)-2-aminopentanedioic acid;hydrate |

| L-Glutamic acid |

| D-Glutamic acid |

| L-Aspartate |

| Sodium |

| Potassium |

| Chloride |

| Water |

Water-Water and Solute-Water Hydrogen Bonding Networks

The hydration of L-glutamic acid significantly influences the local water structure and establishes a complex network of hydrogen bonds between the solute and solvent molecules. Neutron diffraction with isotopic substitution (NDIS) combined with computer modeling has provided detailed insights into these interactions at the atomic level.

Studies on L-glutamic acid in solution have revealed a considerable disruption of the tetrahedral hydrogen-bonding network of bulk water. ox.ac.uk In a 2 M solution of L-glutamic acid with NaOH, the number of hydrogen bonds per water molecule decreases from approximately 1.8 in pure water to 1.4. ox.ac.uk This indicates a significant perturbation of the solvent structure by the presence of the amino acid and associated ions.

The interactions between L-glutamic acid and the surrounding water molecules are specific to the functional groups of the amino acid. The carboxylate oxygen atoms are strongly hydrated, each forming, on average, three hydrogen bonds with water molecules. ox.ac.uk Interestingly, one of these hydrogen atoms is often shared between the two oxygen atoms of the same carboxylate group. ox.ac.uk The amine group also participates in hydrogen bonding, with each amine hydrogen atom forming a single hydrogen bond with a water molecule. ox.ac.uk

Computational studies, such as those employing Empirical Potential Structure Refinement (EPSR), have been instrumental in elucidating the three-dimensional arrangement of water molecules around L-glutamic acid. These models, constrained by experimental neutron diffraction data, provide a detailed picture of the hydration shell.

The coordination numbers, which represent the average number of atoms of a certain type around a given atom within a specified distance, further quantify the hydration structure. The table below, derived from neutron diffraction data, summarizes the coordination numbers for various atomic pairs in a hydrated L-glutamic acid solution.

| Atomic Pair | Coordination Number (n/αβ) | Reference |

|---|---|---|

| Ow-Hw (Water-Water) | 1.4 | ox.ac.uk |

| Carboxylate O - Water H | ~3 per oxygen | ox.ac.uk |

| Amine H - Water O | ~1 per hydrogen | ox.ac.uk |

These findings underscore the significant role of L-glutamic acid in restructuring the local aqueous environment, a fundamental aspect of its behavior in biological systems. The disruption of the water-water hydrogen bonding network and the formation of a well-defined hydration shell around the solute are key features of this interaction.

Impact on Secondary Structures of Poly-L-Glutamic Acid (e.g., α-helix, β-sheet, random-coil)

The secondary structure of poly-L-glutamic acid (PLGA), a polypeptide of L-glutamic acid, is highly sensitive to its hydration state, which can be modulated by factors such as pH. Circular dichroism (CD) spectroscopy is a powerful technique to monitor these conformational changes.

In aqueous solutions, PLGA can exist in different secondary structures, primarily the α-helix, β-sheet, and random coil. The transition between these conformations is strongly influenced by the protonation state of the carboxyl side chains of the glutamic acid residues. At neutral or high pH, the carboxyl groups are deprotonated and negatively charged. The resulting electrostatic repulsion between the side chains prevents the formation of compact, ordered structures, leading to a predominantly random coil conformation. jascoinc.com

As the pH of the solution is lowered by the addition of an acid, the carboxyl groups become protonated. This neutralization of the negative charges reduces the electrostatic repulsion, allowing for the formation of intramolecular hydrogen bonds that stabilize ordered secondary structures, particularly the α-helix. jascoinc.com

A study using circular dichroism to monitor the titration of a poly-L-glutamic acid sodium salt solution with dilute sulfuric acid clearly demonstrated this conformational transition. The CD spectra showed a distinct change from that characteristic of a random coil to one indicative of an α-helical structure as the concentration of sulfuric acid increased. jascoinc.com The quantitative analysis of the CD spectra allows for the estimation of the percentage of each secondary structure present in the polypeptide.

The following interactive table presents the change in the secondary structure composition of poly-L-glutamic acid upon titration with sulfuric acid, as determined by CD spectroscopy.

| Sulfuric Acid Concentration (µM) | α-Helix (%) | Random Coil (%) | Reference |

|---|---|---|---|

| 0 | - | Dominant | jascoinc.com |

| Intermediate | Increasing | Decreasing | jascoinc.com |

| 6.6 | 82.4 | 3.2 | jascoinc.com |

This hydration-dependent conformational flexibility is a critical aspect of the biological function of proteins and polypeptides containing glutamic acid residues.

Dynamical Transitions and Anharmonicity in Hydrated Systems

The dynamics of hydrated L-glutamic acid and its polymer, poly-L-glutamic acid, exhibit characteristic transitions and anharmonicity that are closely linked to the hydration state and secondary structure. These low-frequency motions can be investigated using techniques such as terahertz (THz) time-domain spectroscopy.

Studies on powdered samples of poly-L-glutamic acid with different secondary structures (α-helix, β-sheet, and random-coil) have shown that, regardless of the specific conformation, the polypeptide undergoes a dynamical transition at temperatures between 190 and 240 K. researchgate.net This transition is indicative of the onset of larger-scale, anharmonic motions within the molecule and its hydration shell.

The anharmonicity of the low-frequency vibrational motions in poly-L-glutamic acid is influenced by both the hydrating water molecules and the peptide hydrogen bonds. researchgate.net However, hydration is considered crucial for the dynamical transition to occur, as the onset of anharmonicity is observed only in hydrated polypeptides. researchgate.net

The characteristics of this dynamical transition, including the transition temperature and the apparent activation energy, are dependent on the secondary structure of the polypeptide. It has been observed that the transition temperature is lower for the more ordered α-helix and β-sheet structures compared to the random-coil conformation. researchgate.net This suggests that the specific arrangement of the polypeptide chain and its associated hydrogen-bonding network influences the energy landscape of the dynamical motions.

The following interactive table summarizes the estimated apparent activation energies and transition temperatures for the dynamical transition in poly-L-glutamic acid with different secondary structures.

| Secondary Structure | Apparent Activation Energy (kJ/mol) | Transition Temperature (K) | Reference |

|---|---|---|---|

| α-helix | Lower | Lower (190-240) | researchgate.net |

| β-sheet | Lower | Lower (190-240) | researchgate.net |

| Random-coil | Higher | Higher (190-240) | researchgate.net |

These findings highlight the intricate coupling between hydration, secondary structure, and the low-frequency dynamics in glutamic acid-containing polypeptides. The anharmonic nature of these motions is a key feature of the flexibility and functional adaptability of proteins in their aqueous biological environment.

Computational Approaches in L Glutamic Acid Research

Molecular Dynamics Simulations for Transport Mechanisms and Hydration

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of L-glutamic acid and its associated proteins in a hydrated, biologically relevant environment. These simulations have been crucial in elucidating the mechanisms of glutamate (B1630785) transporters and understanding the hydration structure of the L-glutamic acid molecule itself.

Transport Mechanisms: The transport of L-glutamic acid across cell membranes is mediated by excitatory amino acid transporters (EAATs), a family of proteins essential for maintaining low extracellular glutamate concentrations. mdpi.comnih.gov Due to the difficulty in crystallizing mammalian EAATs, much of the computational work has leveraged the crystal structures of a prokaryotic homolog, GltPh, from Pyrococcus horikoshii. mdpi.comnih.gov GltPh shares significant sequence identity with mammalian EAATs, particularly in the substrate-binding pocket, making it a valuable model system. mdpi.com

MD simulations have provided detailed insights into the "elevator-like" transport mechanism of these transporters. nih.gov This process involves the binding of the substrate (glutamate or aspartate) and co-transported ions (typically three Na⁺ ions) to the outward-facing state of the transporter, followed by a large conformational change of a transport domain that moves the bound ligands across the membrane to an inward-facing state. mdpi.comnih.govplos.org Simulations have helped identify key residues involved in ion and substrate binding and the sequence of binding events. For instance, studies on GltPh and homology models of EAAT3 suggest that two Na⁺ ions bind before the substrate, while a third binds after, triggering the closure of a hairpin loop (HP2) that serves as an extracellular gate. nih.gov

The table below summarizes key parameters and findings from representative MD simulations of glutamate transporters.

| System | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| GltPh (prokaryotic homolog) | Aspartate/glutamate transport mechanism | Elucidated the elevator-like movement of the transport domain; identified binding sites for substrate and two Na⁺ ions. | mdpi.com |

| EAAT3 (human homolog model) | Proton transport mechanism | Identified E374 as the likely proton carrier, coupling proton transport to the glutamate translocation cycle. | nih.gov |

| EAAT1 (human homolog) | Spontaneous glutamate binding | Demonstrated that accelerated MD methods can capture the binding pathway of glutamate to the outward-open conformation. | nih.gov |

| GltPh in POPC bilayer | Ion and water dynamics | Simulations with a total of ~100,000 atoms revealed the movement of water and ions during the transport cycle. | plos.org |

Hydration of L-Glutamic Acid: Understanding the interaction of L-glutamic acid with water is fundamental to comprehending its solubility, stability, and recognition by proteins. MD simulations, often combined with experimental data from neutron diffraction, have been used to characterize the hydration shell of L-glutamic acid in aqueous solutions. nih.govox.ac.uk

These studies show that the presence of L-glutamic acid significantly perturbs the local water structure. ox.ac.uk The carboxylate oxygen atoms are strongly hydrated, each forming an average of three hydrogen bonds with surrounding water molecules. ox.ac.uk The amine hydrogens also participate in hydrogen bonding with the solvent. ox.ac.uk Classical MD simulations using various water potentials have confirmed these bonding motifs and provided a detailed description of the glutamate-water and glutamate-glutamate interactions in concentrated solutions. nih.gov

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical methods provide a higher level of theory to investigate the electronic structure, reactivity, and energetic properties of L-glutamic acid. These approaches are essential for understanding enzymatic reactions, molecular conformations, and spectroscopic properties.

Polymorph Stability: L-glutamic acid is known to crystallize in two polymorphic forms, α and β. acs.org Determining their relative thermodynamic stability has been a challenge. Solid-state density functional theory (DFT) simulations, combined with low-temperature single-crystal X-ray diffraction data, have provided a detailed energetic description. acs.orgresearchgate.net These calculations revealed the temperature-dependent Gibbs free-energy curves, showing that the α-form is more stable at low temperatures (below 222 K), while the β-form is the stable polymorph at ambient temperatures. acs.orgresearchgate.net The primary structural difference between the two forms lies in the orientation of the carboxylate group relative to the carbon backbone. acs.org

Enzymatic Mechanisms and Reactivity: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying enzymatic reactions. In these models, the reacting species (e.g., L-glutamic acid and the enzyme active site) are treated with a high-level quantum mechanical method, while the rest of the protein and solvent are modeled using classical mechanics. A QM/MM study of human glutamine synthetase elucidated the two-phase reaction cycle where L-glutamic acid and ammonia (B1221849) are combined to form glutamine. acs.org The study detailed the initial phosphorylation of glutamate to form a γ-glutamyl phosphate (B84403) intermediate, followed by a nucleophilic attack by ammonia, and calculated the free energy profile for the entire catalytic process. acs.org

Other theoretical studies have investigated the quantum energy levels of glutamate, suggesting that changes in these levels may be related to its function as a neurotransmitter. nih.govbiorxiv.org

The table below presents a comparison of properties for the two polymorphs of L-glutamic acid, derived from experimental and computational studies.

| Property | α-Polymorph | β-Polymorph | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic (P2₁2₁2₁) | Orthorhombic (P2₁2₁2₁) | acs.org |

| Thermodynamic Stability | Metastable at ambient temp.; stable < 222 K | Stable at ambient temp. | acs.orgresearchgate.net |

| Calculated Density | 1.548 g/cm³ | 1.603 g/cm³ | acs.org |

| Key Conformational Feature (Dihedral Angle) | Carboxylate group skewed from carbon backbone (~59.26°) | Carboxylate group nearly linear with carbon backbone (~8.70°) | acs.org |

Structural Bioinformatics and Protein Design (e.g., AlphaFold2 for Transporter Variants)

Structural bioinformatics combines biology, computer science, and chemistry to analyze and predict the three-dimensional structures of biological macromolecules. The advent of highly accurate deep learning-based tools like AlphaFold2 has revolutionized this field, particularly for proteins like glutamate transporters that are difficult to study experimentally. nih.govresearchgate.net

Integral membrane proteins, including glutamate transporters, are notoriously difficult to crystallize and study due to their hydrophobic transmembrane domains. nih.govresearchgate.net A novel protein design strategy, known as the QTY code, aims to overcome this by creating water-soluble variants of these proteins. This code involves systematically replacing hydrophobic transmembrane amino acids like Leucine (B10760876) (L), Isoleucine (I), and Phenylalanine (F) with hydrophilic ones like Glutamine (Q), Threonine (T), and Tyrosine (Y), respectively. nih.govresearchgate.net

MD simulations of these QTY variants in aqueous solution (without a lipid membrane) showed that they retain conformational dynamics similar to their native counterparts embedded in a lipid bilayer. mit.edu This breakthrough suggests that water-soluble QTY variants can serve as reliable surrogates for studying the structural dynamics and ligand interactions of membrane proteins, opening new avenues for research and drug discovery. mit.eduresearchgate.net

| Transporter | Experimental Structure ID (Native) | Superposition RMSD (Native vs. QTY Variant) | Reference |

|---|---|---|---|

| EAA1 | 5LLM | 1.729 Å | plos.org |

| EAA3 | 6X2Z | 2.456 Å | plos.org |

| YLAT2 | N/A (AlphaFold2 model) | 0.528 Å | nih.gov |

| EAA2 | N/A (AlphaFold2 model) | 0.948 Å | nih.gov |

| EAA4 | N/A (AlphaFold2 model) | 0.796 Å | nih.gov |

Bioinformatics Approaches to L-Glutamic Acid Metabolism

L-glutamic acid is a central hub in metabolism, acting as both a product and a substrate in numerous reactions. nih.gov It is a key link between amino acid and carbohydrate metabolism through its connection to the Krebs cycle via α-ketoglutarate. mdpi.com Furthermore, it serves as a precursor for the synthesis of other amino acids like proline and arginine, as well as the major antioxidant glutathione (B108866). nih.govmdpi.com

Pathway maps, constructed using curated information from published literature, are a core tool in bioinformatics. A detailed pathway map of glutamate metabolism has been created, representing metabolic intermediates, enzymes, regulatory molecules (activators and inhibitors), and protein-protein interactions. nih.gov Such maps provide a comprehensive overview of the tight regulation of glutamate levels. For example, the conversion of L-glutamate to α-ketoglutarate is catalyzed by several enzymes, including glutamate dehydrogenases (GLUD1, GLUD2) and transaminases (GPT, GOT), each subject to regulation by different activators and inhibitors. nih.gov

Kinetic modeling is another powerful bioinformatics approach used to simulate metabolic processes. Models have been developed to describe the fermentative production of L-glutamic acid by the bacterium Corynebacterium glutamicum. idc-online.com These models use logistic equations for cell growth and kinetic equations for product formation and substrate consumption, allowing for the optimization of industrial fermentation processes. idc-online.com

More broadly, bioinformatics tools like next-generation sequencing and pathway analysis are used to study altered glutamate metabolism in various conditions, including cancer, where cancer cells often exhibit increased dependence on glutamine and glutamate for growth and survival. mdpi.comnumberanalytics.com

The following table lists some of the key enzymes and metabolites in the L-glutamic acid metabolic network.

| Molecule Type | Name | Role in Glutamate Metabolism | Reference |

|---|---|---|---|

| Precursor | α-Ketoglutarate | Can be converted to L-glutamate via transamination or reductive amination. | mdpi.com |

| Precursor | L-Glutamine | Converted to L-glutamate by the enzyme glutaminase (B10826351). | numberanalytics.com |

| Enzyme | Glutamate Dehydrogenase (GLUD) | Catalyzes the reversible conversion of L-glutamate to α-ketoglutarate. | nih.gov |

| Enzyme | Glutamine Synthetase (GS) | Catalyzes the synthesis of L-glutamine from L-glutamate and ammonia. | acs.orgmdpi.com |

| Enzyme | N-acetylglutamate synthase (NAGS) | Catalyzes the conversion of L-glutamate to N-acetyl-L-glutamate. | nih.gov |

| Product | γ-Aminobutyrate (GABA) | Inhibitory neurotransmitter synthesized from L-glutamate. | nih.gov |

| Product | Glutathione | Major antioxidant synthesized using L-glutamate as a precursor. | mdpi.com |

Advanced Analytical Methodologies for L Glutamic Acid Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of L-glutamic acid, providing the necessary separation from interfering substances. The choice of technique often depends on the sample matrix, required sensitivity, and desired throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids like L-glutamic acid. Due to the polar and zwitterionic nature of L-glutamic acid, various HPLC modes are employed. sielc.com

Reversed-Phase HPLC (RP-HPLC) : While challenging due to the high polarity of L-glutamic acid, RP-HPLC can be used, often with ion-pairing reagents or after a derivatization step to increase hydrophobicity. A method for food additives uses a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.6), methanol, and acetonitrile (B52724), with UV detection. researchgate.net